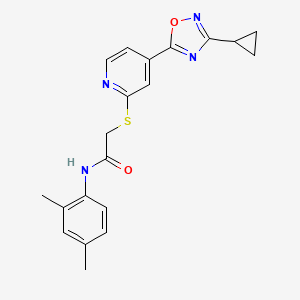

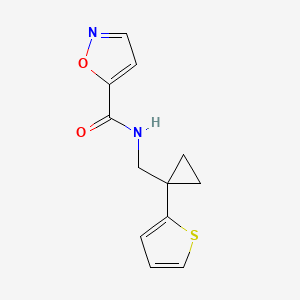

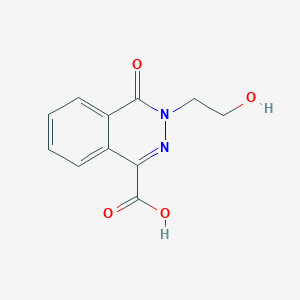

![molecular formula C22H21FN2O5 B3002372 Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate CAS No. 868224-49-1](/img/structure/B3002372.png)

Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, appears to be a derivative of fluoroaniline and isoquinoline, which are often used in the synthesis of various pharmaceuticals and agrochemicals. The compound's structure suggests it may have applications in these fields, although the specific uses are not detailed in the provided papers.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of the herbicide quizalofopethyl, involves nucleophilic substitution reactions starting from 2,3-dichloroquinoxaline . Similarly, ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylate is synthesized from the sodium salt of diethyl 2-oxosuccinate and 3-fluoroaniline through nucleophilic addition and cyclization . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The molecular structure of fluoroaniline derivatives has been extensively studied using NMR spectroscopy. For example, an NMR study of halogenated 1,4-dihydro-1-ethyl-4-oxoquinoline-3-carboxylates provided detailed information on the chemical shifts and coupling constants of hydrogen, carbon, and fluorine atoms in the molecule . This information is crucial for confirming the structure of synthesized compounds and understanding the electronic environment of the molecule, which can influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactions involving fluoroaniline and isoquinoline derivatives are typically characterized by their reactivity towards nucleophiles. The fluoro group can activate the ring towards nucleophilic aromatic substitution, while the carboxylate ester group can participate in various esterification and hydrolysis reactions . The specific reactivity patterns of the compound would need to be studied to determine its suitability for applications in pharmaceutical synthesis or as an agrochemical.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the presence of the fluoro group can affect the lipophilicity and electronic properties of the molecule, which in turn can influence its solubility, boiling point, and stability . Detailed analysis of these properties would require experimental data, which is not provided in the current set of papers. However, the methodologies described in the papers could be used to synthesize the compound and subsequently determine its properties.

科学的研究の応用

1. Inhibition of SF-1

A study by Madoux et al. (2008) identified ethyl 2-[2-[2-(2,3-dihydro-1,4-benzodioxin-7-ylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate as a potent submicromolar inhibitor of steroidogenic factor 1 (SF-1), a transcription factor belonging to the nuclear receptor superfamily. These findings highlight its potential in investigating the therapeutic applications of SF-1 inhibition (Madoux et al., 2008).

2. Crystal Structure and DFT Studies

In 2019, Baba et al. conducted a study on the crystal structure, Hirshfeld surface analysis, and density functional theory (DFT) studies of a compound similar to ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate. This research provides valuable insights into the physicochemical properties and molecular interactions of similar compounds (Baba et al., 2019).

3. Potential as an Anti-Cancer Agent

Riadi et al. (2021) synthesized a new derivative with a structure related to ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, demonstrating potent cytotoxic activity against various human cancer cell lines. The compound also showed significant inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent (Riadi et al., 2021).

4. Quantitative Bioanalytical Method Development

Nemani et al. (2018) established a quantitative bioanalytical method for a molecule structurally similar to ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate, showcasing its application in drug development and pharmacokinetic studies (Nemani et al., 2018).

特性

IUPAC Name |

ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN2O5/c1-3-29-22(28)14(2)30-19-6-4-5-18-17(19)11-12-25(21(18)27)13-20(26)24-16-9-7-15(23)8-10-16/h4-12,14H,3,13H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUAWFSHFPISJMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[2-[2-(4-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

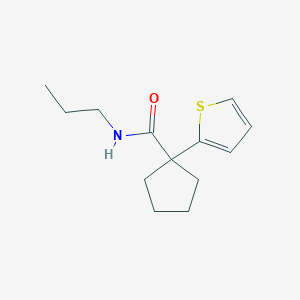

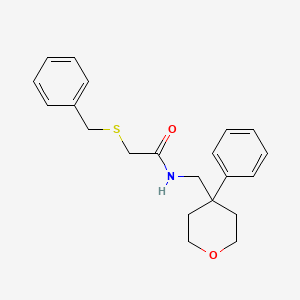

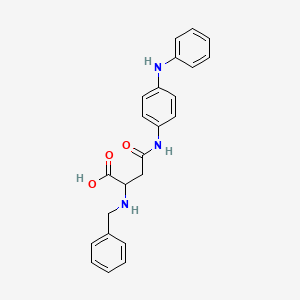

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B3002290.png)

![(E)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B3002291.png)